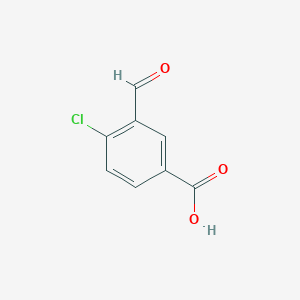

4-Chloro-3-formylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZDKMDHDIKPKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1288998-79-7 | |

| Record name | 4-chloro-3-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-formylbenzoic Acid

Executive Summary

4-Chloro-3-formylbenzoic acid is a bifunctional aromatic compound possessing significant potential as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. The strategic placement of a chloro, formyl, and carboxylic acid group on the benzene ring presents a distinct synthetic challenge, primarily due to the electronic deactivation of the ring, which complicates direct formylation approaches. This guide provides a comprehensive analysis of viable synthetic strategies, culminating in a recommended, field-proven pathway that prioritizes yield, selectivity, and scalability. The core strategy involves a two-stage process beginning with the robust oxidation of a commercially available toluene derivative, followed by a controlled, multi-step transformation of a methyl group into the target aldehyde. This document furnishes detailed experimental protocols, mechanistic insights, and a critical evaluation of alternative methods, designed to equip researchers and process chemists with the knowledge to confidently execute this synthesis.

Part 1: Introduction and Strategic Overview

The Significance of 4-Chloro-3-formylbenzoic Acid

4-Chloro-3-formylbenzoic acid is a substituted aromatic carboxylic acid with the molecular formula C₈H₅ClO₃. Its value lies in the orthogonal reactivity of its three functional groups. The carboxylic acid allows for amide bond formation, esterification, or can act as a directing group in further aromatic substitutions. The aldehyde (formyl) group is a gateway to reductive aminations, Wittig reactions, and various condensations, while the chloro substituent can participate in nucleophilic aromatic substitution or cross-coupling reactions.

While direct applications of this specific molecule are not broadly documented in mainstream literature, its structural motifs are prevalent in pharmacologically active compounds. For instance, substituted chlorobenzoic acids are core components of diuretics, antihypertensives, and anti-inflammatory agents.[1][2] The formyl group serves as a critical handle for building complex heterocyclic scaffolds, which are ubiquitous in modern drug discovery. Therefore, 4-chloro-3-formylbenzoic acid represents a high-value building block for medicinal chemistry and specialty chemical synthesis.

The Core Synthetic Challenge

A cursory analysis of the target structure might suggest a direct formylation of 4-chlorobenzoic acid as the most straightforward approach. However, this strategy is fundamentally flawed due to the electronic nature of the aromatic ring.

-

Deactivating Groups: Both the carboxylic acid (-COOH) and the chloro (-Cl) substituents are electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution (EAS), the mechanism by which most formylation reactions proceed.

-

Directing Effects: The chloro group is an ortho, para-director, while the carboxylic acid is a meta-director. The desired C-3 position is ortho to the chlorine and meta to the carboxylic acid. While these directing effects converge on the same carbon, the ring's overall deactivation makes forcing conditions necessary, which often leads to low yields and undesirable side reactions. Classic formylation methods like the Gattermann-Koch or Vilsmeier-Haack reactions are typically ineffective on such electron-poor substrates.[3]

Consequently, a more robust and logical strategy avoids direct formylation of a deactivated ring. The most reliable approach involves installing the functionalities in a sequence that leverages more favorable reaction kinetics, specifically by forming the aldehyde from a precursor methyl group after the main aromatic scaffold is already in place.

Part 2: A Recommended Two-Stage Synthetic Pathway

The most scientifically sound and scalable approach to synthesizing 4-chloro-3-formylbenzoic acid is a two-stage process starting from 2-chloro-5-methyltoluene. This pathway relies on well-established, high-yielding transformations.

-

Stage 1: Oxidation of one methyl group of 2-chloro-5-methyltoluene to a carboxylic acid, yielding the key intermediate, 4-chloro-3-methylbenzoic acid.

-

Stage 2: Selective conversion of the remaining methyl group into a formyl group via a benzylic dibromination followed by hydrolysis.

This strategy is superior because the initial oxidation of a toluene derivative is a highly efficient and well-understood process, and the subsequent transformation of the benzylic methyl group offers excellent control and selectivity, avoiding the challenges of direct EAS on a deactivated ring.

Sources

- 1. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 2. CA1332739C - 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments - Google Patents [patents.google.com]

- 3. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-3-formylbenzoic Acid: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 4-Chloro-3-formylbenzoic acid, a trifunctional aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will explore its chemical identity, logical synthetic pathways, key reactive sites, and its potential as a versatile building block in the creation of complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

4-Chloro-3-formylbenzoic acid is a substituted aromatic carboxylic acid. The strategic placement of three distinct functional groups—a carboxylic acid, a formyl (aldehyde) group, and a chloro substituent—on the benzene ring imparts a unique and valuable reactivity profile. The electron-withdrawing nature of the chloro, formyl, and carboxyl groups significantly influences the chemistry of the aromatic ring and each functional group.

A summary of its key identifiers and properties is presented below.

| Identifier | Value |

| IUPAC Name | 4-chloro-3-formylbenzoic acid[1] |

| CAS Number | 1288998-79-7[1] |

| Molecular Formula | C₈H₅ClO₃[1] |

| Molecular Weight | 184.57 g/mol [1] |

| InChI | InChI=1S/C8H5ClO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)[1] |

| InChIKey | AMZDKMDHDIKPKK-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=C(C(=C(C=C1)Cl)C=O)C(=O)O |

| XLogP3 | 2.3[1] |

Strategic Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

Sources

Methodological & Application

Synthesis of 4-Chloro-3-formylbenzoic Acid Derivatives: An In-Depth Technical Guide for Researchers

Introduction: The Strategic Importance of 4-Chloro-3-formylbenzoic Acid in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic synthesis of highly functionalized molecular scaffolds is a cornerstone of innovation. Among these, 4-chloro-3-formylbenzoic acid and its derivatives represent a class of compounds with significant potential, serving as versatile intermediates in the construction of complex therapeutic agents. The unique arrangement of a carboxylic acid, an aldehyde, and a chloro substituent on the benzene ring provides three distinct points for chemical modification, enabling the exploration of a wide chemical space. This trifunctional nature makes it a valuable precursor for the synthesis of a variety of heterocyclic and polyfunctional molecules, including potent kinase inhibitors and other targeted therapies.[1][2] The presence of the chloro and formyl groups, both electron-withdrawing, influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, offering opportunities for selective chemical transformations. This guide provides a comprehensive overview of the synthetic routes to 4-chloro-3-formylbenzoic acid, detailed experimental protocols, and methods for the subsequent derivatization of this important synthetic building block.

Strategic Synthesis of 4-Chloro-3-formylbenzoic Acid: A Multi-Step Approach

Direct formylation of 4-chlorobenzoic acid, for instance via the Vilsmeier-Haack reaction, is often challenging and low-yielding due to the deactivating nature of the chloro and carboxyl groups on the aromatic ring. A more robust and reliable strategy involves a multi-step synthesis commencing with a more readily available starting material, 4-chloro-3-methylbenzoic acid. This approach leverages the reactivity of the benzylic methyl group for conversion to the desired formyl functionality.

The overall synthetic strategy can be visualized as a two-step process:

-

Benzylic Bromination: Selective radical bromination of the methyl group of 4-chloro-3-methylbenzoic acid to yield 4-chloro-3-(bromomethyl)benzoic acid.

-

Oxidation to Aldehyde: Conversion of the resulting benzyl bromide to the target aldehyde, 4-chloro-3-formylbenzoic acid, via a suitable oxidation method, such as the Sommelet reaction.

Caption: Overall synthetic workflow from 4-chloro-3-methylbenzoic acid.

Part 1: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-(bromomethyl)benzoic Acid via Benzylic Bromination

This protocol details the selective bromination of the benzylic methyl group of 4-chloro-3-methylbenzoic acid using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic and benzylic bromination because it provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring.[3]

-

Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator is required to initiate the free-radical chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used as they decompose upon heating to generate radicals.[4]

-

Solvent (Carbon Tetrachloride or Acetonitrile): The solvent should be inert to the reaction conditions and capable of dissolving the starting material. While carbon tetrachloride has been traditionally used, its toxicity has led to the adoption of safer alternatives like acetonitrile.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-methylbenzoic acid (1.0 equivalent) in a suitable solvent (e.g., acetonitrile).

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.05 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining water-soluble impurities. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-3-(bromomethyl)benzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure product.

Self-Validation: The purity of the synthesized 4-chloro-3-(bromomethyl)benzoic acid should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Protocol 2: Synthesis of 4-Chloro-3-formylbenzoic Acid via Sommelet Reaction

This protocol describes the oxidation of the benzylic bromide to the corresponding aldehyde using the Sommelet reaction.[6]

Causality Behind Experimental Choices:

-

Hexamine (Hexamethylenetetramine): Hexamine serves as the formylating agent in the Sommelet reaction. It reacts with the benzyl bromide to form a quaternary ammonium salt, which upon hydrolysis yields the aldehyde.[7][8]

-

Aqueous Conditions: The final step of the Sommelet reaction is the hydrolysis of an imine intermediate to the aldehyde, which requires the presence of water.

Step-by-Step Methodology:

-

Formation of the Quaternary Ammonium Salt: In a round-bottom flask, dissolve the 4-chloro-3-(bromomethyl)benzoic acid (1.0 equivalent) in a suitable solvent, such as chloroform or aqueous acetic acid. Add hexamine (1.1 equivalents) to the solution and stir at room temperature. The formation of the quaternary ammonium salt may result in a precipitate.

-

Hydrolysis: After the formation of the salt is complete (can be monitored by TLC), add water to the reaction mixture and heat to reflux. The hydrolysis is typically carried out for several hours.

-

Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of around 2-3.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the organic layer with water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-chloro-3-formylbenzoic acid.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure aldehyde.

Self-Validation: The identity and purity of the final product, 4-chloro-3-formylbenzoic acid, must be confirmed through comprehensive spectroscopic analysis.

Part 2: Characterization Data

| Analysis | Expected Data |

| ¹H NMR | Aromatic protons will appear as multiplets or doublets in the range of 7.5-8.5 ppm. The aldehyde proton will be a singlet around 10.0 ppm. The carboxylic acid proton will be a broad singlet, typically above 10 ppm. |

| ¹³C NMR | Aromatic carbons will be in the range of 125-140 ppm. The aldehyde carbonyl carbon will be around 190 ppm, and the carboxylic acid carbonyl carbon will be around 170 ppm. |

| IR (Infrared) | A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch from the aldehyde around 1700 cm⁻¹. A C=O stretch from the carboxylic acid around 1680 cm⁻¹. C-Cl stretch in the fingerprint region. |

| Mass Spec. | The molecular ion peak (M+) and characteristic fragmentation patterns should be observed, confirming the molecular weight and structure. |

Part 3: Derivatization and Applications in Drug Discovery

The bifunctional nature of 4-chloro-3-formylbenzoic acid makes it an excellent starting point for the synthesis of a diverse library of derivatives.

Caption: Key derivatization pathways for 4-chloro-3-formylbenzoic acid.

Derivatization of the Formyl Group:

-

Reductive Amination: The aldehyde can be converted to a wide range of secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce carbon-carbon double bonds, extending the carbon skeleton.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively.

Derivatization of the Carboxylic Acid Group:

-

Esterification: The carboxylic acid can be easily converted to its corresponding esters by reaction with alcohols under acidic conditions.

-

Amide Coupling: A wide variety of amides can be synthesized by coupling the carboxylic acid with primary or secondary amines using standard coupling reagents like EDC/HOBt or HATU.

These derivatization strategies allow for the systematic modification of the 4-chloro-3-formylbenzoic acid scaffold, enabling the fine-tuning of physicochemical and pharmacological properties. This is particularly relevant in the development of kinase inhibitors, where specific interactions with the target protein are crucial for potency and selectivity.[11][12] The benzoic acid moiety can serve as a key hydrogen bond donor or acceptor, while the derivatized formyl group can be tailored to occupy specific pockets within the kinase active site.

References

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. (n.d.). Sciforum. Retrieved February 4, 2026, from [Link]

- Novel inhibitors of map4k1. (n.d.). Google Patents.

-

Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020, November 20). YouTube. Retrieved February 4, 2026, from [Link]

-

Oxidation of benzyl alcohol to benzaldehyde. (n.d.). Lakeland University. Retrieved February 4, 2026, from [Link]

-

Sommelet reaction. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

- The preparation method of 4- chloromethyl benzoic acid chlorides. (n.d.). Google Patents.

-

Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022, February 11). American Chemical Society. Retrieved February 4, 2026, from [Link]

- Ripk1 inhibitors and methods of use. (n.d.). Google Patents.

- Method for producing 3-bromomethylbenzoic acids. (n.d.). Google Patents.

-

A Safe and Green Benzylic Radical Bromination Experiment. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

4-Formylbenzoic acid. (n.d.). SpectraBase. Retrieved February 4, 2026, from [Link]

-

Making benzaldehyde - Sommelet reaction. (2020, November 22). YouTube. Retrieved February 4, 2026, from [Link]

-

Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

Patents. (n.d.). Gray Lab - Stanford University. Retrieved February 4, 2026, from [Link]

-

The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 4, 2026, from [Link]

-

Sommelet Reaction. (n.d.). Cambridge University Press. Retrieved February 4, 2026, from [Link]

- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (n.d.). Google Patents.

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved February 4, 2026, from [Link]

Sources

- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. graylab.stanford.edu [graylab.stanford.edu]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sciforum.net [sciforum.net]

- 6. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 4-Chlorobenzoic acid(74-11-3) 1H NMR [m.chemicalbook.com]

- 11. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]

- 12. WO2023225041A1 - Ripk1 inhibitors and methods of use - Google Patents [patents.google.com]

The Versatile Virtuoso: 4-Chloro-3-formylbenzoic Acid as a Pivotal Building Block in Modern Organic Synthesis

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-chloro-3-formylbenzoic acid has emerged as a highly versatile and valuable scaffold, particularly in the realms of medicinal chemistry and drug discovery. Its unique trifunctional nature—a carboxylic acid, an aldehyde, and an aryl chloride—offers a rich platform for a diverse array of chemical transformations, enabling the synthesis of a multitude of heterocyclic compounds and other medicinally relevant molecules. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-chloro-3-formylbenzoic acid, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Strategic Advantages

Before delving into its synthetic applications, it is crucial to understand the inherent chemical characteristics of 4-chloro-3-formylbenzoic acid that make it a compelling choice for synthetic chemists.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₈H₅ClO₃ | Provides a compact and functionalized aromatic core. |

| Molecular Weight | 184.58 g/mol | A relatively low molecular weight allows for significant structural elaboration. |

| Melting Point | 178-182 °C | Crystalline solid, facilitating handling and purification. |

| Key Functional Groups | Carboxylic Acid (-COOH), Aldehyde (-CHO), Aryl Chloride (-Cl) | Offers three distinct and orthogonally reactive sites for sequential or multicomponent reactions. |

The strategic placement of these functional groups is key to its utility. The carboxylic acid provides a handle for amide bond formation, esterification, or can act as a directing group. The aldehyde is a versatile electrophile for reactions such as reductive amination, Wittig reactions, and condensations to form a variety of heterocyclic rings. The aryl chloride, while less reactive than its bromide or iodide counterparts, can participate in various cross-coupling reactions, offering a late-stage vector for diversification.

Application in the Synthesis of Bioactive Heterocycles: The Quinazolinone Core

One of the most significant applications of 4-chloro-3-formylbenzoic acid is in the synthesis of the quinazolinone scaffold. Quinazolinones are a privileged class of heterocycles found in numerous clinically approved drugs, particularly as kinase inhibitors in oncology.[1][2] The following protocol details a robust method for the synthesis of a key quinazolinone intermediate from 4-chloro-3-formylbenzoic acid.

Protocol 1: Synthesis of 7-Chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic Acid

This protocol describes a two-step, one-pot synthesis of a key quinazolinone intermediate. The reaction leverages the dual reactivity of the aldehyde and carboxylic acid functionalities of 4-chloro-3-formylbenzoic acid.

Reaction Scheme:

A two-step, one-pot synthesis of a quinazolinone intermediate.

Materials:

-

4-Chloro-3-formylbenzoic acid

-

2-Aminobenzamide

-

Dimethylformamide (DMF), anhydrous

-

p-Toluenesulfonic acid (PTSA)

-

Sodium bisulfite

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

Instrumentation:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

Büchner funnel and filter paper

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-chloro-3-formylbenzoic acid (1.85 g, 10 mmol) and 2-aminobenzamide (1.36 g, 10 mmol).

-

Solvent and Catalyst Addition: Add anhydrous dimethylformamide (50 mL) to the flask, followed by a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol). Causality: DMF is an excellent polar aprotic solvent for this reaction, solubilizing the starting materials. PTSA acts as an acid catalyst to promote the initial imine formation between the aldehyde of 4-chloro-3-formylbenzoic acid and the primary amine of 2-aminobenzamide.

-

Reaction Progression: Heat the reaction mixture to 120 °C and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) [Mobile phase: Ethyl acetate/Hexane (1:1)]. Insight: The elevated temperature is necessary to drive both the initial condensation and the subsequent intramolecular cyclization to form the quinazolinone ring.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a saturated solution of sodium bisulfite (100 mL) and stir for 30 minutes. Expertise: The sodium bisulfite quench is crucial for reacting with any unreacted aldehyde, facilitating purification.

-

Acidification and Precipitation: Acidify the mixture to pH 2-3 with 1M HCl. A precipitate will form.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with water (3 x 50 mL) and a small amount of cold ethyl acetate (20 mL).

-

Drying: Dry the solid product under vacuum to afford 7-chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid as an off-white solid.

Expected Yield and Characterization:

-

Yield: 70-80%

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 8.15 (d, J = 8.4 Hz, 1H), 7.90 (s, 1H), 7.75 (d, J = 8.4 Hz, 1H), 4.50 (s, 1H, NH).

-

Mass Spectrometry (ESI-MS): m/z 225.0 [M+H]⁺.

This quinazolinone intermediate serves as a versatile platform for further derivatization, particularly in the development of kinase inhibitors. The carboxylic acid at the 2-position can be converted to an amide, and the chloro group at the 7-position can be subjected to nucleophilic aromatic substitution or cross-coupling reactions.

Leveraging the Aryl Chloride: Suzuki-Miyaura Cross-Coupling for Structural Diversification

The chloro-substituent on the aromatic ring of 4-chloro-3-formylbenzoic acid provides an excellent handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the introduction of a wide range of aryl and heteroaryl moieties.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a 7-Chloroquinazolinone Derivative

This protocol outlines the Suzuki-Miyaura coupling of a protected 7-chloroquinazolinone derivative with a boronic acid. The ester protection of the carboxylic acid is often a prudent step to avoid potential side reactions.

Reaction Workflow:

Suzuki-Miyaura cross-coupling for C-C bond formation.

Materials:

-

Methyl 7-chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylate (starting material from Protocol 1, followed by esterification)

-

Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Diatomaceous earth (Celite®)

Instrumentation:

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for work-up and purification

-

Column chromatography setup

Detailed Step-by-Step Methodology:

-

Inert Atmosphere: To a Schlenk flask, add methyl 7-chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylate (2.38 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality: The removal of oxygen is critical as Pd(0) catalysts are sensitive to oxidation, which would deactivate the catalyst and halt the reaction.

-

Solvent and Catalyst Addition: Add a degassed mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL) to the flask. Finally, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol). Insight: The biphasic solvent system of toluene and water is commonly used in Suzuki couplings. The base is typically dissolved in the aqueous phase, and the organic substrates and catalyst in the organic phase. Ethanol is often added to improve the solubility of the reactants.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst. Expertise: Filtering through Celite is an effective way to remove fine palladium black that may form during the reaction.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 7-aryl-quinazolinone product.

Structure-Activity Relationship (SAR) Insights:

The ability to introduce diverse aryl and heteroaryl groups at the 7-position of the quinazolinone core is invaluable for establishing structure-activity relationships in drug discovery programs. For instance, in the development of kinase inhibitors, modifications at this position can modulate potency, selectivity, and pharmacokinetic properties.[3]

Conclusion: A Versatile Tool for Modern Synthesis

4-Chloro-3-formylbenzoic acid stands as a testament to the power of strategically functionalized building blocks in organic synthesis. Its trifunctional nature allows for a convergent and efficient approach to the synthesis of complex molecular targets. The protocols detailed herein for the synthesis of quinazolinone cores and their subsequent diversification via Suzuki-Miyaura coupling represent just a fraction of the potential applications of this versatile reagent. As the demand for novel bioactive molecules continues to grow, the importance of such adaptable and powerful building blocks in the synthetic chemist's arsenal cannot be overstated.

References

- Zhou, W., et al. (2021). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 26(1), 139.

- Marzaro, G., Guiotto, A., & Chilin, A. (2012). Quinazoline derivatives as potential anticancer agents: a patent review (2007–2010).

- Saeedi, M., et al. (2020). Design and synthesis of novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE. GSC Biological and Pharmaceutical Sciences, 12(2), 194-205.

- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.

- Hassan, A. S., et al. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180826.

- Ivachtchenko, A. V., et al. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles.

- Abdel-Mohsen, H. T., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2394-2410.

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

- Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3484–3496.

- Haddadin, M. J., et al. (2012). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Tetrahedron Letters, 53(40), 5433-5436.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

- Adeniji, A. O., et al. (2011). 4-(3-Chloroanilino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275.

- Pfizer Inc. (2005). Quinazoline analogs as receptor tyrosine kinase inhibitors.

- Warner-Lambert Company. (2001). Quinazoline synthesis.

Sources

The Strategic Utility of 4-Chloro-3-formylbenzoic Acid in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols

Introduction: 4-Chloro-3-formylbenzoic acid is a bespoke trifunctional building block poised for significant applications in contemporary medicinal chemistry. Its unique arrangement of a carboxylic acid, an aldehyde, and a chloro substituent on a benzene ring offers a versatile platform for the synthesis of a diverse array of complex molecular architectures. The strategic positioning of these functional groups allows for sequential and site-selective reactions, making it an invaluable precursor for the construction of novel heterocyclic scaffolds, particularly those of pharmaceutical interest such as substituted isoindolinones and related pharmacophores. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable synthetic intermediate.

Physicochemical Properties and Safety Profile

4-Chloro-3-formylbenzoic acid is a solid at room temperature, exhibiting moderate solubility in polar organic solvents.[1][2] Its reactivity is primarily dictated by the aldehyde and carboxylic acid functionalities. The electron-withdrawing nature of the chloro and carboxyl groups enhances the electrophilicity of the aldehyde, making it highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of 4-Chloro-3-formylbenzoic Acid and Related Analogs

| Property | 4-Chloro-3-formylbenzoic Acid (Predicted) | 4-Formylbenzoic Acid[1] | 4-Chlorobenzoic Acid[3] |

| Molecular Formula | C₈H₅ClO₃ | C₈H₆O₃ | C₇H₅ClO₂ |

| Molecular Weight | 184.58 g/mol | 150.13 g/mol | 156.57 g/mol |

| Appearance | White to off-white solid | White crystalline powder | White solid |

| Melting Point | ~180-190 °C | 247 °C | 241.5 °C |

| Solubility | Soluble in DMF, DMSO, methanol | Soluble in DMF, DMSO, methanol | Soluble in organic solvents |

Safety and Handling: 4-Chloro-3-formylbenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Operations should be conducted in a well-ventilated fume hood. It is classified as an irritant and may cause skin and eye irritation.[4] In case of contact, flush the affected area with copious amounts of water.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

The strategic arrangement of functional groups in 4-Chloro-3-formylbenzoic acid makes it an ideal starting material for the synthesis of a variety of heterocyclic systems. The ortho-relationship of the aldehyde and carboxylic acid moieties is particularly amenable to cyclization reactions, leading to the formation of fused ring systems.

Synthesis of Chloro-Substituted Isoindolinones

Isoindolinones are a prominent structural motif in a multitude of biologically active compounds, including potent inhibitors of the poly(ADP-ribose) polymerase (PARP) family of enzymes, which are crucial targets in cancer therapy. 4-Chloro-3-formylbenzoic acid serves as a direct precursor to 6-chloro-substituted isoindolinones.

The synthetic strategy involves a reductive amination/lactamization cascade. The aldehyde group reacts with a primary amine to form an intermediate imine, which is then reduced in situ. The resulting secondary amine undergoes intramolecular cyclization with the carboxylic acid to furnish the isoindolinone core.

Caption: General workflow for the synthesis of 6-chloro-isoindolinones.

Protocol 1: Synthesis of 6-Chloro-2-benzylisoindolin-1-one

This protocol is adapted from established procedures for the synthesis of isoindolinones from 2-formylbenzoic acid.[6]

Materials:

-

4-Chloro-3-formylbenzoic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-Chloro-3-formylbenzoic acid (1.0 g, 5.42 mmol) in methanol (20 mL) in a round-bottom flask, add benzylamine (0.65 mL, 5.96 mmol).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.31 g, 8.13 mmol) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of 1 M HCl (10 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane (50 mL) and water (30 mL).

-

Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired 6-chloro-2-benzylisoindolin-1-one.

Expected Outcome: The reaction is anticipated to provide the product in good yield (typically 60-80% based on analogous reactions). The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Amide Bond Formation via Coupling Reactions

The carboxylic acid functionality of 4-Chloro-3-formylbenzoic acid can be readily coupled with a wide range of amines to generate a library of amide derivatives. These amides can serve as intermediates for further elaboration or as final target molecules. Standard peptide coupling reagents can be employed for this transformation.

Caption: General workflow for amide bond formation.

Protocol 2: Synthesis of N-Aryl/Alkyl Amides of 4-Chloro-3-formylbenzoic Acid

This protocol is based on standard amide coupling procedures.[5][7]

Materials:

-

4-Chloro-3-formylbenzoic acid (1.0 eq)

-

Amine (e.g., aniline or a primary alkylamine) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-Chloro-3-formylbenzoic acid (1.0 g, 5.42 mmol) in anhydrous DMF (15 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the desired amine (5.96 mmol) and DIPEA (1.89 mL, 10.84 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (2.47 g, 6.50 mmol) in one portion.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Table 2: Representative Coupling Partners and Potential Products

| Amine | Product Name | Potential Application |

| Aniline | 4-Chloro-3-formyl-N-phenylbenzamide | Precursor for fused heterocyclic systems |

| 4-Aminophenol | 4-Chloro-3-formyl-N-(4-hydroxyphenyl)benzamide | Intermediate for kinase inhibitors |

| Piperidine | (4-Chloro-3-formylphenyl)(piperidin-1-yl)methanone | Building block for CNS-active compounds |

Conclusion

4-Chloro-3-formylbenzoic acid represents a highly versatile and strategic building block in medicinal chemistry. Its trifunctional nature allows for the efficient construction of diverse and complex molecular scaffolds, particularly chloro-substituted isoindolinones and functionalized amides. The protocols provided herein, based on established and reliable synthetic transformations, offer a solid foundation for researchers to explore the full potential of this valuable intermediate in the discovery and development of novel therapeutic agents. The strategic incorporation of the chloro-substituent provides a handle for further diversification through cross-coupling reactions, further expanding the chemical space accessible from this precursor.

References

-

Wikipedia. 4-Chlorobenzoic acid. [Link]

-

PubChem. 4-Chloro-3-fluorobenzoic acid. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. [Link]

-

Organic Syntheses. Coumarone. [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

-

ResearchGate. Reactions of 4-Chloro-3-formyl-coumarin with Primary Amines. [Link]

-

PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. [Link]

-

National Institutes of Health. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

- Google Patents. KR20230160303A - 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)

- Google Patents.

-

ResearchGate. Synthesis of Enantioenriched Phthalide and Isoindolinone Derivatives from 2-Formylbenzoic Acid. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Isoindolinone synthesis [organic-chemistry.org]

- 7. Amide Synthesis [fishersci.co.uk]

Application Note: 4-Chloro-3-formylbenzoic Acid in Fragment-Based Drug Discovery

[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Chloro-3-formylbenzoic acid (CAS: 2003-19-2) represents a "privileged" fragment.[1] Unlike inert building blocks, this molecule possesses a unique push-pull electronic architecture —an electron-withdrawing aldehyde ortho to a chlorine atom, and a carboxyl group para to the chlorine.[1]

This specific arrangement activates the chlorine atom for Nucleophilic Aromatic Substitution (SNAr) , allowing for the rapid, one-pot synthesis of bicyclic heterocycles (specifically indazoles and quinazolines ) directly from the fragment state. This guide details the physicochemical profile of the fragment, its specific utility in "fragment growing" campaigns, and validated protocols for its conversion into high-value lead series.

Fragment Profile & Metrics

Before experimental application, the fragment must be assessed against standard FBDD metrics (Rule of Three).

| Property | Value | FBDD Status | Notes |

| Molecular Weight | 184.58 Da | Ideal | < 300 Da; allows significant mass addition during elaboration.[1] |

| cLogP | ~2.1 | Pass | < 3; sufficient solubility for biophysical screening (NMR/SPR).[1] |

| H-Bond Donors | 1 (COOH) | Pass | < 3; minimizes desolvation penalty upon binding.[1] |

| H-Bond Acceptors | 3 (COOH, CHO) | Pass | < 3; provides key interaction points (Lysine Schiff base, Arg salt bridge).[1] |

| Rotatable Bonds | 2 | Ideal | Low entropic cost upon binding.[1] |

| Growth Vectors | 3 | High | 1. COOH : Amide coupling (Solvent exit).2. CHO : Reductive amination (Hydrophobic pocket).3.[1] Cl : SNAr Cyclization (Scaffold hopping). |

Strategic Analysis: The "Grow" Pathways

The power of 4-Chloro-3-formylbenzoic acid lies in its ability to serve as a branching point for distinct chemical series.

Pathway A: Reversible Covalent Interrogation (The "Warhead" Approach)

The C3-formyl group is highly reactive toward lysine residues.[1] In crystallographic screens (X-ray/Soak), this fragment often forms a Schiff base with active site lysines.[1]

-

Utility: Identifies cryptic pockets where a lysine is present.[1] The 4-Cl provides a hydrophobic anchor, and the 1-COOH interacts with basic residues or solvent.[1]

Pathway B: Scaffold Hopping to Indazoles (The "Killer App")

This is the primary utility of this fragment.[1] The 4-chloro substituent is activated by the 3-formyl (ortho-EWG) and 1-carboxyl (para-EWG) groups.[1] This makes the chlorine highly susceptible to displacement by hydrazines, leading to spontaneous cyclization.

-

Transformation: 4-Chloro-3-formylbenzoic acid + Hydrazine

1H-Indazole-5-carboxylic acid .[1] -

Significance: Indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib).[1] This reaction converts a flat, monocyclic fragment into a rigid, bicyclic core with defined vectors.

Pathway C: Reductive Amination

Standard elaboration of the aldehyde with primary/secondary amines to explore hydrophobic sub-pockets.[1]

Experimental Protocols

Protocol 1: Quality Control & Stability Check

The aldehyde moiety is susceptible to air oxidation, converting the fragment into 4-chloroisophthalic acid (inactive in cyclization).[1]

Objective: Validate purity >95% before screening.

-

Dissolution: Dissolve 5 mg of fragment in 600 µL DMSO-d6.

-

NMR Check:

-

Storage: Store solid at -20°C under Argon. Solutions in DMSO should be used within 24 hours.[1]

Protocol 2: Synthesis of 1H-Indazole-5-carboxylic Acid Derivatives (Scaffold Growing)

This protocol utilizes the activated chlorine for a metal-free SNAr cyclization.[1]

Reagents:

-

Fragment: 4-Chloro-3-formylbenzoic acid (1.0 eq)[1]

-

Reagent: Hydrazine monohydrate (5.0 eq) or Methylhydrazine (for N-methyl indazoles)[1]

-

Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)[1]

-

Temperature: Reflux (78°C - 100°C)[1]

Step-by-Step:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Chloro-3-formylbenzoic acid (184 mg, 1.0 mmol) in Ethanol (5 mL).

-

Addition: Add Hydrazine monohydrate (250 mg, 5.0 mmol) dropwise. Caution: Exothermic.

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Workup:

-

Purification: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum.

Protocol 3: Reductive Amination (Fragment Growing)

Standard growth via the aldehyde vector.[1]

Reagents:

-

Amine Partner (1.2 eq)[1]

-

Reducing Agent: NaBH(OAc)3 (2.0 eq)[1]

-

Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step:

-

Dissolve 4-Chloro-3-formylbenzoic acid (1.0 eq) and the Amine (1.2 eq) in DCE (0.1 M).

-

Stir for 1 hour at Room Temp to allow imine formation.

-

Add NaBH(OAc)3 (2.0 eq) in one portion.[1]

-

Stir overnight (12-16 h).

-

Quench: Add saturated NaHCO3. Extract with DCM.[1]

-

Note: The carboxylic acid may interfere if not protected; however, using NaBH(OAc)3 usually tolerates free acids.[1] If yield is low, use the methyl ester of the fragment (Methyl 4-chloro-3-formylbenzoate).[1]

Visualizations

Diagram 1: FBDD Decision Workflow

This flowchart guides the researcher on how to process a "Hit" with this fragment.

Caption: Decision matrix for elaborating the 4-Chloro-3-formylbenzoic acid fragment. The "Green" path (Indazole formation) is the high-value scaffold hop.[1]

Diagram 2: Chemical Reaction Pathway (Indazole Synthesis)

The mechanistic pathway for the "Killer App" reaction.[1]

Caption: Mechanistic pathway converting the fragment into an indazole scaffold via condensation and intramolecular SNAr.

References

-

Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Journal of Medicinal Chemistry, 59(15), 6581-6598.[1] Link[1]

-

Lier, E. F., et al. (2021).[1] "Synthesis of indazoles from 2-formylphenylboronic acids and hydrazine derivatives." Royal Society Open Science, 8(6).[1] Link[1]

-

AbbVie Inc. (2014).[1] "Discovery of Indazole-Based Kinase Inhibitors." U.S. Patent 8,642,636.[1] (Demonstrates the utility of 5-carboxyindazole scaffolds).

-

Organic Chemistry Portal. "Synthesis of 2H-Indazoles." (General methodologies for 2-halo-benzaldehyde cyclizations). Link

-

PubChem. "4-Chloro-3-formylbenzoic acid (CID 2003-19-2)."[1] Link[1]

The Formyl Group in 4-Chloro-3-formylbenzoic Acid: A Hub for Synthetic Transformations

Introduction: A Molecule of Dichotomous Reactivity

4-Chloro-3-formylbenzoic acid is a fascinating and synthetically versatile molecule, poised at the intersection of electrophilic and nucleophilic reactivity. The presence of three distinct functional groups on the aromatic ring—a carboxylic acid, a formyl group, and a chloro substituent—imparts a unique electronic character that opens a plethora of avenues for chemical modification. The electron-withdrawing nature of the chloro and carboxylic acid groups enhances the electrophilicity of the formyl carbon, making it a prime target for nucleophilic attack. Conversely, the carboxylic acid moiety provides a handle for derivatization through esterification and amidation, while the aromatic ring itself can participate in electrophilic substitution reactions, albeit under controlled conditions due to the deactivating nature of the existing substituents.

This technical guide provides an in-depth exploration of the key reactions of the formyl group in 4-Chloro-3-formylbenzoic acid. We will delve into detailed, field-proven protocols, elucidate the underlying mechanistic principles with supporting literature, and offer insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

I. Selective Reduction of the Formyl Group: Accessing the Benzyl Alcohol

The selective reduction of the formyl group to a hydroxymethyl group in the presence of a carboxylic acid is a critical transformation, yielding 4-chloro-3-(hydroxymethyl)benzoic acid, a valuable intermediate in medicinal chemistry. The key challenge lies in achieving chemoselectivity, as many reducing agents can attack both the aldehyde and the carboxylic acid.

Causality of Reagent Selection:

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its milder reducing power compared to agents like lithium aluminum hydride (LiAlH₄). NaBH₄ readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids under standard conditions. The enhanced electrophilicity of the formyl group in 4-Chloro-3-formylbenzoic acid, due to the electron-withdrawing substituents, further favors its selective reduction.

Experimental Protocol: Selective Reduction

Reaction Scheme:

Materials:

-

4-Chloro-3-formylbenzoic acid

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-Chloro-3-formylbenzoic acid (1.0 eq) in a 1:1 mixture of THF and Methanol (10 mL per gram of starting material).

-

Cool the solution to 0-5 °C in an ice bath with magnetic stirring.

-

Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate with a few drops of acetic acid as the mobile phase).

-

Once the reaction is complete (typically within 1-2 hours), cautiously quench the reaction by the slow addition of 1 M HCl until the pH is ~2-3.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Summary:

| Parameter | Value |

| Starting Material | 4-Chloro-3-formylbenzoic acid |

| Product | 4-Chloro-3-(hydroxymethyl)benzoic acid |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | THF/Methanol |

| Temperature | 0-5 °C |

| Typical Yield | 85-95% |

Workflow Diagram:

Caption: Workflow for the selective reduction of the formyl group.

II. Reductive Amination: A Gateway to Substituted Amines

Reductive amination is a powerful one-pot reaction that converts the formyl group into a primary, secondary, or tertiary amine.[1] This transformation proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.[1]

Mechanistic Insight and Reagent Choice:

The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an excellent choice for this purpose, as it is less reactive towards the aldehyde but efficiently reduces the protonated imine intermediate. The reaction is often catalyzed by a small amount of acetic acid to facilitate imine formation.

Experimental Protocol: Reductive Amination with a Primary Amine

Reaction Scheme:

Materials:

-

4-Chloro-3-formylbenzoic acid

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃]

-

Glacial acetic acid (AcOH)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-Chloro-3-formylbenzoic acid (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE (15 mL per gram of starting material), add glacial acetic acid (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

-

Quench the reaction by the addition of saturated NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary:

| Parameter | Value |

| Starting Material | 4-Chloro-3-formylbenzoic acid, Primary Amine |

| Product | 4-Chloro-3-((substituted-amino)methyl)benzoic acid |

| Reducing Agent | Sodium triacetoxyborohydride [NaBH(OAc)₃] |

| Solvent | 1,2-Dichloroethane (DCE) |

| Catalyst | Acetic Acid |

| Typical Yield | 70-90% |

Mechanism Diagram:

Caption: Mechanism of reductive amination.

III. The Wittig Reaction: Olefination of the Formyl Group

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[2] This reaction is particularly useful for introducing a vinyl group in place of the formyl group, yielding 4-chloro-3-vinylbenzoic acid.

Rationale for Reaction Conditions:

The formation of the phosphonium ylide requires a strong base to deprotonate the phosphonium salt. Sodium hydroxide in an aqueous/organic biphasic system or a strong base like n-butyllithium in an anhydrous solvent can be employed. The choice of base and solvent depends on the stability of the ylide. For stabilized ylides, weaker bases can be used.

Experimental Protocol: Wittig Olefination

Reaction Scheme:

Materials:

-

4-Chloro-3-formylbenzoic acid

-

Methyltriphenylphosphonium bromide

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Water

-

Diethyl ether

Procedure:

-

In a two-neck round-bottom flask, suspend methyltriphenylphosphonium bromide (1.2 eq) in DCM (10 mL per gram of phosphonium salt).

-

Add a solution of 4-Chloro-3-formylbenzoic acid (1.0 eq) in DCM.

-

To the vigorously stirred mixture, add a 50% aqueous solution of NaOH dropwise.

-

Continue stirring at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, add water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent. The triphenylphosphine oxide byproduct can be partially removed by trituration with diethyl ether.

-

Purify the crude product by column chromatography or recrystallization.

Data Summary:

| Parameter | Value |

| Starting Material | 4-Chloro-3-formylbenzoic acid, Phosphonium Salt |

| Product | 4-Chloro-3-vinylbenzoic acid |

| Reagents | Sodium Hydroxide, Methyltriphenylphosphonium bromide |

| Solvent | Dichloromethane/Water |

| Byproduct | Triphenylphosphine oxide |

| Typical Yield | 60-80% |

Workflow Diagram:

Caption: Workflow for the Wittig olefination.

IV. Imine and Oxime Formation: Versatile Derivatives

The formyl group readily undergoes condensation reactions with primary amines and hydroxylamine to form imines (Schiff bases) and oximes, respectively. These derivatives are valuable intermediates in their own right, finding applications in coordination chemistry and as precursors for further transformations.

Experimental Protocol: Imine (Schiff Base) Formation

Reaction Scheme:

Procedure:

-

Dissolve 4-Chloro-3-formylbenzoic acid (1.0 eq) and a substituted aniline (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Experimental Protocol: Oxime Formation

Reaction Scheme:

Procedure:

-

Dissolve 4-Chloro-3-formylbenzoic acid (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Stir the mixture at room temperature or gentle heat (40-50 °C) for 1-3 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the product by filtration, wash with cold water, and air dry.

V. Oxidation of the Formyl Group: Synthesis of Dicarboxylic Acid

The formyl group can be oxidized to a carboxylic acid, converting 4-Chloro-3-formylbenzoic acid into 4-chloro-1,3-benzenedicarboxylic acid. This transformation requires a potent oxidizing agent.

Choice of Oxidizing Agent:

Potassium permanganate (KMnO₄) under basic conditions is a classic and effective reagent for the oxidation of aromatic aldehydes to carboxylic acids. The reaction proceeds through a manganate ester intermediate.

Experimental Protocol: Oxidation to Dicarboxylic Acid

Reaction Scheme:

Procedure:

-

Dissolve 4-Chloro-3-formylbenzoic acid in an aqueous solution of sodium hydroxide.

-

Heat the solution to 70-80 °C.

-

Slowly add a solution of potassium permanganate (approx. 2.2 eq) in water, maintaining the temperature. The purple color of the permanganate will disappear as it reacts.

-

After the addition is complete, continue heating for another hour to ensure complete oxidation.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated HCl to a pH of ~1-2 to precipitate the dicarboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

Conclusion

The formyl group of 4-Chloro-3-formylbenzoic acid serves as a versatile synthetic handle, enabling a wide array of chemical transformations. The protocols detailed in this guide provide a robust foundation for researchers to explore the rich chemistry of this molecule. The strategic selection of reagents and reaction conditions, guided by an understanding of the electronic effects of the substituents, is paramount to achieving high yields and chemoselectivity. These reactions open the door to the synthesis of a diverse range of novel compounds with potential applications in pharmaceuticals, materials science, and beyond.

References

-

Wikipedia. Wittig reaction. Available from: [Link]

- Kazmi, S. A. R., et al. (2025). Synthesis and Characterization of Imine Derived from O-Amino Benzoic Acid and Its Metal Complexation. Scholars Journal of Engineering and Technology, 13(7), 492-521.

-

Organic Chemistry Portal. Reductive Amination. Available from: [Link]

-

Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. Available from: [Link]

-

Scribd. Preparation of 4-Vinylbenzoic Acid by A Wittig Reaction in Aqueous Medium. Available from: [Link]

- Elkhateeb, A. M., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 379-384.

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

Myers, A. Myers Chem 115. Available from: [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Chloro-3-formylbenzoic Acid

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling of 4-Chloro-3-formylbenzoic acid with aryl boronic acids. While aryl chlorides are typically sluggish electrophiles, this specific substrate presents a unique "activated" profile due to the electron-withdrawing nature of the ortho-formyl and para-carboxyl groups. However, the presence of a free carboxylic acid and a reactive aldehyde necessitates a tailored approach to prevent catalyst poisoning, protodeboronation, or aldehyde oxidation.

Key Challenges Addressed:

-

Substrate Solubility: The free acid requires basic aqueous media for solubility as a carboxylate salt.

-

Catalyst Turnover: Preventing Pd-black precipitation caused by the acidic moiety.

-

Chemoselectivity: Preserving the aldehyde (CHO) for downstream reductive amination or Wittig chemistry.

Chemical Logic & Mechanistic Insight

Substrate Activation

The 4-Chloro-3-formylbenzoic acid scaffold possesses two Electron-Withdrawing Groups (EWGs) relative to the chloride:

-

Formyl group (-CHO): Located ortho to the chloride.

-

Carboxyl group (-COOH): Located para to the chloride.

These EWGs lower the electron density of the aromatic ring, significantly lowering the activation energy for the Oxidative Addition of Palladium(0) into the C-Cl bond. Consequently, this substrate reacts more like an aryl bromide than a deactivated aryl chloride (e.g., 4-chloroanisole).

Base Stoichiometry (Critical Parameter)

Standard Suzuki protocols call for 2.0 equivalents of base. This substrate requires a minimum of 3.0 to 3.5 equivalents :

-

1.0 eq: Consumed immediately to deprotonate the carboxylic acid (forming the soluble carboxylate).

-

1.0 eq: Required to activate the boronic acid (forming the reactive boronate species).

-

1.0+ eq: Buffer to maintain basicity for the catalytic turnover and neutralize HCl generated during the reaction.

Mechanistic Pathway

The diagram below illustrates the specific catalytic cycle, highlighting the critical role of the base in solubilizing the substrate before the catalytic cycle engages.

Figure 1: Mechanistic cycle emphasizing the pre-catalytic deprotonation step required for substrate solubility.

Experimental Protocols

Selection Guide: Catalyst & Conditions

Select the protocol based on the complexity of your coupling partner (Boronic Acid).

| Parameter | Protocol A: Standard (Robust) | Protocol B: High Performance |

| Use Case | Simple aryl/heteroaryl boronic acids. Cost-effective. | Sterically hindered or electron-poor boronic acids. |

| Catalyst | Pd(dppf)Cl₂ · DCM | XPhos Pd G2 (or SPhos Pd G2) |

| Ligand Class | Bidentate Ferrocenyl Phosphine | Buchwald Dialkylbiaryl Phosphine |

| Solvent | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) |

| Base | K₃PO₄ (3.5 eq) | K₃PO₄ (3.0 eq) |

| Temperature | 80 °C | 60 °C (Milder) |

Protocol A: Standard Procedure (Pd(dppf)Cl₂)

Recommended for initial screening and scale-up of non-hindered substrates.

Reagents:

-

4-Chloro-3-formylbenzoic acid (1.0 eq, 184.58 g/mol )

-

Aryl Boronic Acid (1.2 eq)

-

Potassium Phosphate Tribasic (K₃PO₄) (3.5 eq)

-

Pd(dppf)Cl₂ · CH₂Cl₂ (3-5 mol%)

-

Solvent: 1,4-Dioxane and Deionized Water (4:1 ratio)

Step-by-Step Workflow:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, add the 4-Chloro-3-formylbenzoic acid , Boronic Acid , and K₃PO₄ .

-

Solvation: Add the Dioxane/Water mixture. Note: The acid will dissolve upon interaction with the base; slight exotherm may occur.

-

Degassing (Crucial): Sparge the solution with Nitrogen or Argon for 10 minutes.

-

Why? Oxygen causes homocoupling of boronic acids and can oxidize the aldehyde to a dicarboxylic acid.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ quickly under a cone of inert gas. Cap the vial immediately.

-

Reaction: Heat the block/oil bath to 80 °C with vigorous stirring. Monitor by LC-MS or TLC (typically 2-6 hours).

-

Workup (Acidification):

Protocol B: Advanced Procedure (XPhos Pd G2)

Recommended for difficult couplings (e.g., ortho-substituted boronic acids) or when lower temperatures are required to preserve sensitive functional groups.

Reagents:

-

4-Chloro-3-formylbenzoic acid (1.0 eq)

-

Aryl Boronic Acid (1.5 eq)

-

Potassium Phosphate Tribasic (K₃PO₄) (3.0 eq)

-

XPhos Pd G2 (1-2 mol%)

-

Solvent: THF and Water (10:1 ratio)

Modifications:

-

Follow the steps in Protocol A, but heat only to 60 °C .

-

XPhos Pd G2 initiates rapidly; reaction times are often shorter (1-3 hours).

-

If the product is highly soluble in water even at low pH, salt the aqueous layer with NaCl before extraction.

Workflow Visualization

Figure 2: Step-by-step experimental workflow emphasizing the critical degassing step.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by free acid. | Ensure >3.0 eq of Base is used. Check pH of aqueous layer is >9 before heating. |

| Aldehyde Oxidation | Air ingress. | Degas solvents longer. Ensure reaction vessel is sealed tight under inert atmosphere. |

| Protodehalogenation | Hydride source / Overheating. | Switch from alcohols (if used) to Dioxane or THF. Lower temperature to 60°C and use XPhos Pd G2 . |

| Pd Black Formation | Catalyst decomposition. | Add surfactant (e.g., TPGS-750-M) or switch to a more stable precatalyst (Pd-PEPPSI-iPr). |

| Homocoupling | Oxygen presence.[3] | Rigorous degassing. Add catalyst after degassing. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

-

Barder, T. E., et al. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

-

Goossen, L. J., et al. (2001). Pd-catalyzed synthesis of functionalized arylketones from boronic acids and carboxylic acids.[4] Angewandte Chemie, 113, 3524. (Context on carboxylic acid compatibility).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-3-formylbenzoic acid

Executive Summary & Compound Profile

Purifying 4-Chloro-3-formylbenzoic acid presents a unique challenge due to its dual functionality: it possesses a robust, high-melting benzoic acid core (providing stability and crystallinity) and a reactive formyl (aldehyde) group susceptible to oxidation.

Successful recrystallization requires a solvent system that balances the high lattice energy of the chloro-benzoic acid scaffold against the lipophilicity introduced by the chlorine atom.

| Property | Specification / Behavior |

| Physical State | White to off-white crystalline solid. |

| Melting Point | Expected range: 200–240°C (Analogous to 4-chlorobenzoic acid: 239°C; 4-formylbenzoic acid: 247°C). |

| Solubility Profile | Insoluble in cold water; Sparingly soluble in hot water; Soluble in Ethanol, Methanol, DMF. |

| Key Impurities | 1. 4-Chloro-3-methylbenzoic acid (Starting material, under-oxidized).2.[1] 4-Chloroisophthalic acid (Over-oxidized byproduct). |

| Stability Alert | Aldehyde Sensitivity: Prolonged heating in air can oxidize the formyl group to a carboxylic acid. Avoid strong bases to prevent Cannizzaro disproportionation. |

Recommended Solvent Systems

Do not rely on a single solvent. The chlorine substituent significantly reduces water solubility compared to simple benzoic acid. A binary solvent system is required to achieve the necessary temperature-dependent solubility differential.

Primary Recommendation: Aqueous Ethanol (EtOH:H₂O)

-

Ratio: Start with 95% Ethanol , then add hot water to reach saturation (approx. 1:1 to 1:3 v/v final ratio).

-

Mechanism: Ethanol dissolves the organic skeleton; water acts as the "anti-solvent" to force crystallization upon cooling.

-

Why: This system is gentle on the aldehyde group and allows for easy drying.

Secondary Recommendation: Aqueous Acetic Acid (AcOH:H₂O)

-

Ratio: 1:1 to 1:4 (Acetic Acid : Water).

-

Use Case: If the crude material contains significant "oily" impurities or if the product fails to crystallize from ethanol. Acetic acid is an excellent solvent for benzoic acid derivatives but is harder to remove (high boiling point).

Step-by-Step Purification Protocol

This protocol is designed to maximize yield while preventing the oxidation of the aldehyde group.

Phase 1: Dissolution

-

Place the crude 4-Chloro-3-formylbenzoic acid in an Erlenmeyer flask.

-

Add a minimum amount of hot Ethanol (bp 78°C) . Swirl on a steam bath or hot plate until mostly dissolved.

-

Critical Step: If solid remains, it may be inorganic salts. Perform a hot filtration immediately.

Phase 2: Saturation (The Cloud Point)

-

Keep the solution near boiling. Slowly add hot distilled water dropwise.

-

Continue adding water until the solution turns slightly cloudy (turbid) and the cloudiness persists for 2-3 seconds.

-

Add a few drops of hot ethanol to just clear the turbidity. The solution is now saturated.

Phase 3: Crystallization

-

Remove from heat. Cover the flask with a watch glass (to prevent solvent evaporation and air oxidation).

-

Slow Cooling: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Rapid cooling traps impurities.

-

Once at room temperature, place in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 4: Isolation

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash: Rinse the filter cake with a small amount of ice-cold 1:1 Ethanol/Water .

-

Dry: Dry in a vacuum oven at 40-50°C. Avoid high heat (>80°C) to protect the aldehyde.

Troubleshooting Guide (Q&A)

Q1: The solution turned into an oil at the bottom of the flask instead of crystals. What happened?

-

Diagnosis: This is "Oiling Out." It occurs when the melting point of the solute is depressed below the boiling point of the solvent mixture, often due to high impurity levels or a solvent mix that is too water-rich.

-

Fix:

-